甲基 (3S,4S)-1-苄基-4-甲基吡咯烷-3-羧酸酯

描述

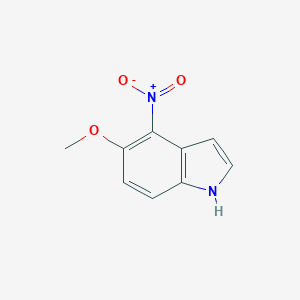

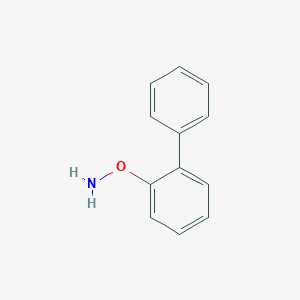

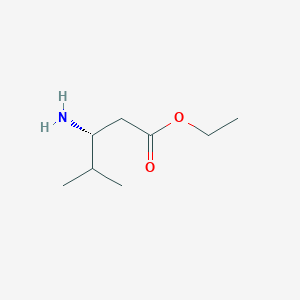

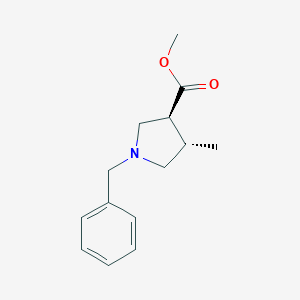

Methyl (3S,4S)-1-benzyl-4-methylpyrrolidine-3-carboxylate (MBPC) is an organic compound that has been studied extensively in recent years due to its potential applications in the field of chemistry and biochemistry. MBPC is a chiral compound, meaning that it has two isomers (3S and 4S) that differ in their structure and properties.

科学研究应用

合成技术:

- Yoshida 等人 (1996) 讨论了从 L-天冬氨酸大规模制备 (3S,4S)-3-(叔丁氧羰基)氨基-4-甲基吡咯烷及其类似物。该过程包括甲基化、还原、保护和甲磺酰化步骤,实现了高收率和非对映选择性(Yoshida 等,1996)。

- Bunnage 等人 (2004) 描述了 4-氨基吡咯烷-3-羧酸和 4-氨基四氢呋喃-3-羧酸的顺式和反式立体异构体的不对称合成,具有高非对映选择性和对映体过量(Bunnage 等,2004)。

化学结构和构型:

- Peeters 等人 (1994) 进行了一项 X 射线衍射研究,以确定 (3S,4R) 和 (3S,4S) 甲基 4-苯基-4-哌啶羧酸氢溴酸盐的绝对构型,这对于了解其立体化学至关重要(Peeters 等,1994)。

在有机化学和药物化学中的应用:

- Ruiz-Olalla 等人 (2015) 探讨了使用均手性甲基 4-氨基吡咯烷-2-羧酸酯催化酮与硝基烯的不对称迈克尔加成,显示了它们作为不对称合成中有机催化剂的潜力(Ruiz-Olalla 等,2015)。

- Wang 等人 (2018) 研究了甲基 4-氧代-3-哌啶羧酸酯的不对称苄基化,突出了其在制备具有手性 3-苄基哌啶骨架的生物活性化合物中的用途(Wang 等,2018)。

聚合物科学:

- Cammas 等人 (1994) 报道了聚(β-3-甲基苹果酸),一种可降解的功能性聚酯,其主链中具有两个立体中心,衍生自赤藓糖-3-甲基天冬氨酸的外消旋混合物,突出了其在材料科学中的潜力(Cammas 等,1994)。

其他相关应用:

- Giri 等人 (2007) 展示了简单的羧酸中 sp2 和 sp3 C-H 键的 Pd 催化甲基化和芳基化,这是一种可能与甲基 (3S,4S)-1-苄基-4-甲基吡咯烷-3-羧酸酯等化合物改性相关的技术(Giri 等,2007)。

作用机制

Mode of Action

Based on its structural similarity to other pyrrolidine derivatives, it may act as a ligand for various receptors or enzymes, potentially altering their function .

Biochemical Pathways

Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Pyrrolidine derivatives are often involved in a wide range of biochemical processes, including signal transduction, enzymatic reactions, and ion channel regulation .

Pharmacokinetics

The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transporters .

Result of Action

The specific molecular and cellular effects of this compound’s action are currently unknown. Given the lack of target identification and understanding of its mode of action, it’s difficult to predict the exact outcomes of its interaction with biological systems .

Action Environment

The action, efficacy, and stability of “methyl (3S,4S)-1-benzyl-4-methylpyrrolidine-3-carboxylate” could be influenced by various environmental factors. These may include pH, temperature, the presence of other molecules or drugs, and the specific biological environment within which the compound is active .

属性

IUPAC Name |

methyl (3S,4S)-1-benzyl-4-methylpyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-11-8-15(10-13(11)14(16)17-2)9-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3/t11-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLQYKJMMAPSQCP-DGCLKSJQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC1C(=O)OC)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@H]1C(=O)OC)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

181114-98-7, 473914-76-0 | |

| Record name | 1-Benzyl-4-methyl-pyrrolidine-3-carboxylic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-methyl (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-Bromoethyl)oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B171881.png)